2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid and 2,2,2-trifluoroacetic acid The former is an oxazole derivative, while the latter is a trifluorinated derivative of acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the oxazole ring.
2,2,2-Trifluoroacetic acid is commonly prepared by the fluorination of acetic acid derivatives. Industrial production methods involve the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions to achieve the desired trifluorinated product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in reactions such as:
Destructive oxidation: Using hydrogen peroxide in trifluoroacetic acid to oxidize aromatic rings.
Reduction of amides: Using lithium aluminum hydride, though this process can be hazardous.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. 2,2,2-Trifluoroacetic acid, being a strong acid, can affect the pH of the environment and participate in acid-catalyzed reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid: Similar compounds include other oxazole derivatives with varying substituents.
2,2,2-Trifluoroacetic acid: Similar compounds include other trifluorinated carboxylic acids, such as trifluoroacetic anhydride and trifluoromethanesulfonic acid
Uniqueness
The combination of the oxazole ring and the trifluorinated acetic acid moiety in a single compound provides unique chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.C2HF3O2/c6-1-4-7-3(2-10-4)5(8)9;3-2(4,5)1(6)7/h2H,1,6H2,(H,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENYIWZYOYLTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)CN)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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